
2-(trifluoromethyl)-1H-indole
Übersicht
Beschreibung
Trifluoromethylated indoles are a class of compounds that have been widely studied due to their potential applications in medicinal chemistry . The trifluoromethyl group is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of trifluoromethylated compounds are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of trifluoromethylated compounds has been a topic of interest in recent years. For example, 2-trifluoromethyl thiazoles were synthesized via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates . Another method involved the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds can be analyzed using various spectroscopic techniques. For example, the vibrational spectral analysis of 2-chloro-4-(trifluoromethyl) pyridine was carried out by Fourier-transform Infrared (FT-IR) and Fourier-transform Raman .Chemical Reactions Analysis
The chemical reactions involving trifluoromethylated compounds can be complex and varied. For example, 2-bromopyridines and 2-Iodopyridines were synthesized firstly with 2-aminopyridines as starting material, and further used to synthesize 2-(trifluoromethyl) pyridines .Wissenschaftliche Forschungsanwendungen
Drug Development
The trifluoromethyl group, which is present in “2-(trifluoromethyl)-1H-indole”, is a common feature in many FDA-approved drugs . This group can enhance the polarity, stability, and lipophilicity of the compounds, making them more effective as pharmaceuticals . For example, Prozac, a widely used antidepressant, contains a trifluoromethyl group .
Synthesis of 2-Trifluoromethylindoles
“2-(trifluoromethyl)-1H-indole” can be synthesized from indoles using CF3SO2Na, a cheap and low-toxic source of trifluoromethyl . This method selectively introduces trifluoromethyl to indoles on the C2 position .
Molecular Imprinting
“2-(trifluoromethyl)-1H-indole” is used as an acidic functional monomer for molecular imprinting of nicotine . Molecular imprinting is a technique used to create template-shaped cavities in polymer matrices for molecular recognition.
Use in Functional Monomers
Apart from molecular imprinting, “2-(trifluoromethyl)-1H-indole” is also used in the conventional functional monomer methacrylic acid . Functional monomers are the building blocks of polymers and play a crucial role in determining the properties of the resulting polymer.
Research in Organo-fluorine Chemistry
“2-(trifluoromethyl)-1H-indole” plays a significant role in the field of organo-fluorine chemistry . The incorporation of fluorine in organic molecules exhibits unique behaviors, leading to several applications in medicines, electronics, agrochemicals, and catalysis .
Development of New Synthetic Methodologies
The study of “2-(trifluoromethyl)-1H-indole” also contributes to the development of new synthetic methodologies . For instance, the metal-free and highly regioselective synthesis of 2-trifluoromethylindoles has been reported .
Wirkmechanismus
Target of Action
It’s worth noting that trifluoromethyl group-containing drugs have been found to exhibit numerous pharmacological activities .
Mode of Action
Compounds with trifluoromethyl groups have been found to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
It has been observed that fluorinated drugs can significantly affect pharmaceutical growth .
Pharmacokinetics
A study on a similar compound, [18f]sdm-18, showed high brain and spinal cord uptake in mice, peaking at 15 min with an average suv value of 38 ± 04 and 20 ± 02 respectively .
Result of Action
It’s worth noting that fluorinated drugs can exhibit various pharmacological activities .
Action Environment
It’s known that environmental factors can influence the action of various drugs .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c10-9(11,12)8-5-6-3-1-2-4-7(6)13-8/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHVHZJGQWMBTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448762 | |
| Record name | 2-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(trifluoromethyl)-1H-indole | |
CAS RN |
51310-54-4 | |
| Record name | 2-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 51310-54-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate?
A1: Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate exhibits a nearly planar structure, with the exception of the fluorine atoms in the trifluoromethyl (-CF3) group. [] This planarity is significant as it can influence the molecule's interactions with other molecules. Additionally, the dihedral angle between the pyrrole and benzene rings within the indole system is minimal (2.54°), further contributing to the molecule's overall planarity. [] This structural information provides a foundation for understanding the compound's potential reactivity and interactions in chemical reactions or biological systems.
Q2: How does the crystal structure of Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate influence its intermolecular interactions?
A2: In its crystal form, Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate molecules engage in a network of hydrogen bonds. [] Specifically, N—H⋯O hydrogen bonds link molecules into chains that extend along the a-axis. [] These chains are further interconnected by C—H⋯O and C—H⋯F hydrogen bonds, creating a three-dimensional network within the crystal lattice. [] These intricate hydrogen bonding interactions can influence the compound's physical properties, such as melting point and solubility.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[4-(3-bromopropoxy)phenyl]acetate](/img/structure/B1311313.png)
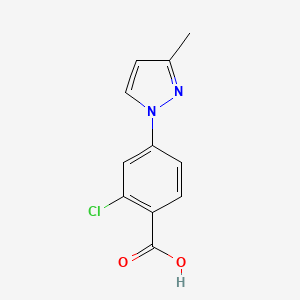
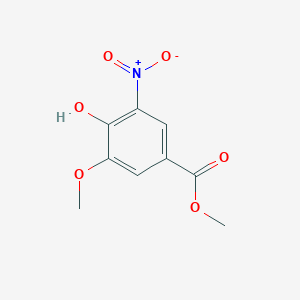
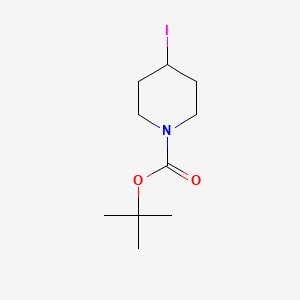

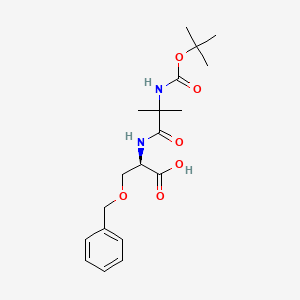
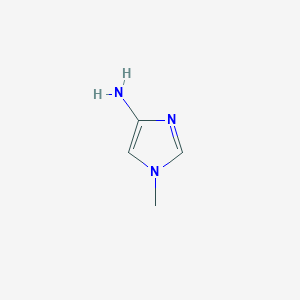
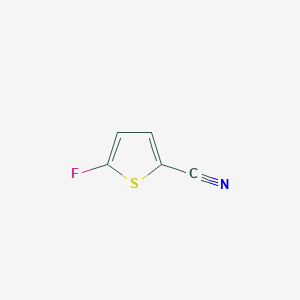
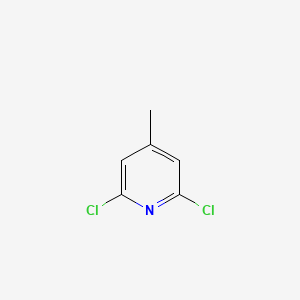

![3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine](/img/structure/B1311329.png)

